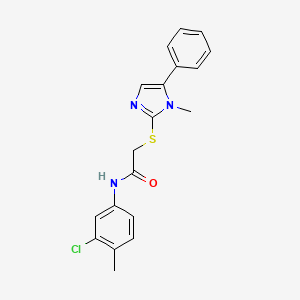

![molecular formula C11H18ClN B2898097 3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2098090-78-7](/img/structure/B2898097.png)

3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The 8-azabicyclo[3.2.1]octane scaffold, which includes 3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular structure of this compound is complex and unique, as it belongs to the family of tropane alkaloids . The structure is characterized by a bicyclic scaffold, which is a key feature of this family of compounds .Chemical Reactions Analysis

The synthesis of 8-azabicyclo[3.2.1]octanes, including this compound, has been achieved via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . This process afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Scientific Research Applications

Synthesis and Structural Studies

- Synthesis and Conformational Analysis : Researchers have synthesized a series of derivatives of 3-phenethyl-3-azabicyclo[3.2.1]octane and conducted structural studies using NMR spectroscopy and X-ray diffraction. These studies provide insights into the preferred conformations of the cyclopentane and piperidine rings in these compounds (Izquierdo et al., 1991).

- Crystal Structure Analysis : Another study synthesized derivatives of 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid and determined their crystal structures, providing valuable information about the molecular configuration of these compounds (Diez et al., 1991).

Chemical Synthesis Methods

- Stereoselective Synthesis : A method for the stereoselective synthesis of 7‐(E)‐Arylidene‐2‐chloro‐6‐azabicyclo[3.2.1]octanes was developed, highlighting a novel approach to creating the 6-azabicyclo[3.2.1]octane nucleus, important in various biologically active compounds (Yeh et al., 2017).

- Enantioselective Scaffold Construction : Research on the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold provides insights into synthesizing tropane alkaloids, which exhibit a range of biological activities (Rodríguez et al., 2021).

Novel Compounds and Applications

- Novel Proline Analogue : The synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a new proline analogue, was described, demonstrating the potential of creating structurally unique amino acid analogues (Casabona et al., 2007).

- Labelling for Dopamine Transporter Studies : A novel tropane derivative, [11C]NS 2214 (BMS-204756), was labeled for investigating its role as a dopamine transporter inhibitor, showcasing the compound's relevance in neurological research (Gee et al., 1997).

Safety and Hazards

While specific safety and hazard information for 3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride is not available, general precautions should be taken while handling this compound. This includes avoiding dust formation, breathing vapors, mist, or gas, and using personal protective equipment .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold, including 3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride, continues to attract attention due to its wide array of interesting biological activities . Future research may focus on further exploring the synthesis methods, understanding the mechanism of action, and investigating the physical and chemical properties of this compound.

Mechanism of Action

Target of Action

The primary target of 3-Cyclobutylidene-8-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Mode of Action

The exact mode of action of 3-Cyclobutylidene-8-azabicyclo[32Compounds with similar structures have been used for the development of pi3k inhibitors , suggesting that this compound might interact with its targets in a similar manner.

Biochemical Pathways

The specific biochemical pathways affected by 3-Cyclobutylidene-8-azabicyclo[32Given its potential role as a pi3k inhibitor , it may affect pathways related to cell growth, proliferation, and survival.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Cyclobutylidene-8-azabicyclo[32The molecular weight of the compound is 19972 g/mol , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The molecular and cellular effects of 3-Cyclobutylidene-8-azabicyclo[32If it acts as a pi3k inhibitor , it may inhibit cell growth and proliferation.

properties

IUPAC Name |

3-cyclobutylidene-8-azabicyclo[3.2.1]octane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-2-8(3-1)9-6-10-4-5-11(7-9)12-10;/h10-12H,1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZYEDDNNYLGQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C2CC3CCC(C2)N3)C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

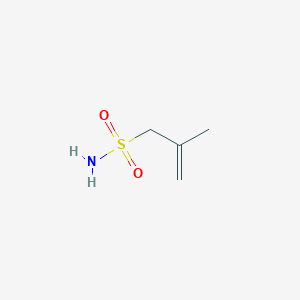

![2-(2-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2898014.png)

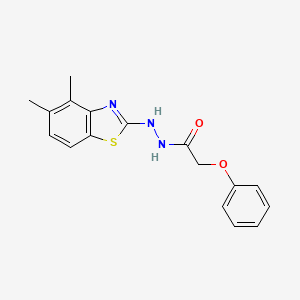

![3-(4-bromobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2898015.png)

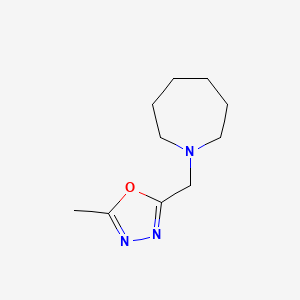

![6-(4-Fluorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2898018.png)

![2-[[5-(benzenesulfonyl)-4-oxo-1,3-diazinan-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2898023.png)

![5-[(3-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2898026.png)

![[2-(Methoxymethyl)oxan-2-yl]methanamine](/img/structure/B2898030.png)

![N-(4-ethoxyphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2898031.png)

![5-Azaspiro[3.5]nonan-8-amine dihydrochloride](/img/structure/B2898032.png)

![1-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione](/img/structure/B2898033.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2898034.png)